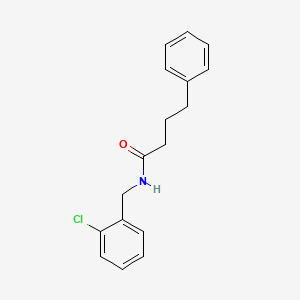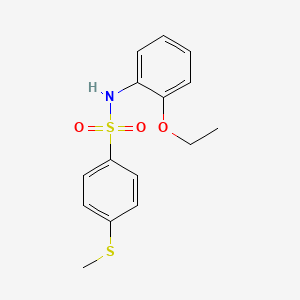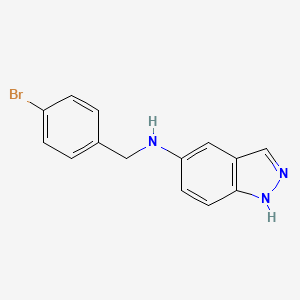![molecular formula C12H8BrN3O5 B5845870 N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845870.png)
N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide, also known as BNIP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. BNIP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential uses in research.
Mechanism of Action
The mechanism of action of N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood, but it is believed to work by inducing cell death through the activation of caspases. N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has also been shown to induce autophagy, a process by which cells break down and recycle cellular components.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of amyloid-beta fibril formation, and the induction of autophagy. Additionally, N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is its potential to induce cell death in cancer cells, which may be useful in cancer research. Additionally, N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have fluorescent properties, which make it useful for imaging studies. However, one limitation of using N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide, including further studies on its mechanism of action and potential uses in cancer research and the treatment of neurodegenerative diseases. Additionally, research on the toxicity of N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide and its potential side effects is needed to understand its safety for use in humans. Further studies on the fluorescent properties of N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide may also lead to new imaging techniques for live cells.
Synthesis Methods
N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been synthesized using various methods, including the reaction of 5-bromo-2-furoic acid with 3-nitrobenzenecarboximidamide in the presence of a coupling agent. Another method involves the reaction of 5-bromo-2-furoic acid with 3-nitrobenzenesulfonyl chloride, followed by the reaction with ammonia and subsequent purification. The synthesis of N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide is important for its use in scientific research.
Scientific Research Applications
N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been studied for its potential use in various research applications, including as a fluorescent probe for imaging of lysosomes in live cells. N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells. Additionally, N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to inhibit the formation of amyloid-beta fibrils.
properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O5/c13-10-5-4-9(20-10)12(17)21-15-11(14)7-2-1-3-8(6-7)16(18)19/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGPPKGSADSKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=C(O2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=C(O2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5845796.png)


![methyl 3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5845808.png)
![N-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5845814.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)

![2,4-dichloro-6-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B5845835.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5845849.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845863.png)

![2-[(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B5845882.png)

![1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5845892.png)